molecular formula C13H12F2N2O2 B2642628 ethyl 5-(2,6-difluorophenyl)-1-methyl-1H-pyrazole-3-carboxylate CAS No. 1361019-08-0

ethyl 5-(2,6-difluorophenyl)-1-methyl-1H-pyrazole-3-carboxylate

Cat. No. B2642628
CAS RN: 1361019-08-0
M. Wt: 266.248
InChI Key: PUWBXNQNPHVRJT-UHFFFAOYSA-N
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Description

The compound “ethyl 5-(2,6-difluorophenyl)-1-methyl-1H-pyrazole-3-carboxylate” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The molecule also contains a carboxylate ester group and a 2,6-difluorophenyl group .


Synthesis Analysis

While specific synthesis methods for this exact compound were not found, pyrrolopyrazine derivatives, which are similar in structure, can be synthesized through various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the pyrazole ring, the carboxylate ester group, and the 2,6-difluorophenyl group .


Chemical Reactions Analysis

Pyrrolopyrazine derivatives, which are structurally similar to the compound , have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Scientific Research Applications

Synthesis Techniques and Reactivity Ethyl 5-(2,6-difluorophenyl)-1-methyl-1H-pyrazole-3-carboxylate and its derivatives are synthesized through various chemical reactions, showing the chemical versatility of this compound. A notable synthesis method involves the condensation of pyrazole-5-amine derivatives with activated carbonyl groups, leading to the formation of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products. This process is highlighted for its efficiency in preparing new N-fused heterocyclic products in good to excellent yields (Ghaedi et al., 2015). Additionally, ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates have been utilized as precursors in Sonogashira-type cross-coupling reactions with various alkynes, leading to the synthesis of different condensed pyrazoles and showcasing the compound's reactivity and potential for creating structurally diverse molecules (Arbačiauskienė et al., 2011).

Bioactive Properties and Applications The compound and its variants also demonstrate bioactive properties. For instance, ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate has been synthesized and used to create trifluoromethylated pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones. These derivatives have shown potential as novel fluorescent molecules and monocotyledonous Echinochloa crus-galli L. Beauv inhibitors, indicating their utility in both chemical fluorescence and agricultural applications (Wu et al., 2006).

Structural and Physical Properties In-depth studies on the structural and physical properties of these compounds have been conducted. For instance, the crystal structure and density functional theory (DFT) calculations have been used to understand the molecular structure and physical-chemical properties of ethyl 5-(trimethylsilyl)-1-1H-pyrazole-3-carboxylate, providing insights into the compound's behavior and potential applications (Zhao & Wang, 2023).

properties

IUPAC Name

ethyl 5-(2,6-difluorophenyl)-1-methylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F2N2O2/c1-3-19-13(18)10-7-11(17(2)16-10)12-8(14)5-4-6-9(12)15/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUWBXNQNPHVRJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)C2=C(C=CC=C2F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-(2,6-difluorophenyl)-1-methyl-1H-pyrazole-3-carboxylate

Synthesis routes and methods

Procedure details

To a mixture of 2,6-difluoroacetophenone (4.7 g, 0.03 mol) and 1,2-diethyl ethanedioate (4.8 g, 0.033 mol) in ethanol (33 mL) was added sodium tert-butoxide (3.17 g, 0.033 mol). After 1 h, more ethanol (30 mL) was added to the reaction mixture and stirring was continued for 1 h. The reaction mixture was partitioned between hydrochloric acid (1 N) and diethyl ether. The organic phase was separated, dried over magnesium sulfate, filtered, and concentrated under reduced pressure to half its original volume. To the resulting mixture was added methylhydrazine (1.52 g, 0.033 mol) and stirring was continued overnight. The reaction mixture was concentrated under reduced pressure and the resulting material was purified by silica gel chromatography (5 to 20% gradient of ethyl acetate in methylene chloride as eluant) to provide the title compound as a solid (1.0 g).
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
33 mL
Type
solvent
Reaction Step One
Quantity
3.17 g
Type
reactant
Reaction Step Two
Name
methylhydrazine
Quantity
1.52 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

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